Product packaging for N-ethyl-2-hydroxy-2-methylpropanamide(Cat. No.:CAS No. 199190-64-2)

N-ethyl-2-hydroxy-2-methylpropanamide

Cat. No.: B2838791
CAS No.: 199190-64-2
M. Wt: 131.175
InChI Key: DIZHGPJWAFTWBG-UHFFFAOYSA-N
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Description

Significance of the 2-Hydroxy-2-methylpropanamide (B79247) Scaffold in Organic Chemistry

The 2-hydroxy-2-methylpropanamide scaffold is a significant structural motif in organic chemistry. This framework is recognized for its utility as a foundational component in the synthesis of more complex molecules. The presence of both a hydroxyl group and an amide group on a quaternary carbon center provides distinct reactive sites.

The tertiary alcohol can participate in a variety of chemical transformations, including substitution reactions to form ethers and esters. Simultaneously, the amide group can undergo reactions such as reduction to an amine, which further broadens its synthetic potential. This dual functionality allows for a range of chemical modifications, making the scaffold a valuable building block in the design and synthesis of new compounds.

In the realm of medicinal chemistry, the 2-hydroxy-2-methylpropanamide core is increasingly valued for the development of novel therapeutic agents. Notably, derivatives of this scaffold have been investigated for their potential as Selective Androgen Receptor Modulators (SARMs). One such derivative, (S)-N-(4-cyano-3-trifluoromethyl-phenyl)-3-(3-fluoro, 4-chlorophenoxy)-2-hydroxy-2-methyl-propanamide, has shown high binding affinity to the androgen receptor.

Role of N-ethyl-2-hydroxy-2-methylpropanamide as a Versatile Synthetic Intermediate

This compound serves as a versatile intermediate in organic synthesis. Its bifunctional nature allows it to be a precursor in the construction of a variety of more complex molecules. The general synthesis of α-hydroxy amides can be achieved through the amination of α-hydroxy acids. researchgate.net Various methods have been developed for the direct synthesis of amides from carboxylic acids and amines, often employing dehydrating agents or catalysts to facilitate the reaction under mild conditions. nih.govmasterorganicchemistry.com

The reactivity of the hydroxyl and amide groups in this compound allows for its use in building larger molecular architectures. For instance, the hydroxyl group can be a site for etherification or esterification, introducing new functional groups or linking to other molecular fragments. The amide nitrogen can also be a site for further substitution, although this is less common for secondary amides. The ability to perform selective reactions on either the hydroxyl or the amide group is key to its utility as a synthetic intermediate.

Overview of Academic Research Trajectories for this compound and its Derivatives

Academic research involving the 2-hydroxy-2-methylpropanamide scaffold, of which this compound is a representative, has primarily focused on its application in medicinal chemistry and the development of new synthetic methodologies. A significant area of investigation is in the synthesis of SARMs, where the core structure is a key component for achieving desired biological activity.

Research also extends to the broader field of α-hydroxy amides, which are recognized as important intermediates in organic synthesis. researchgate.net Studies in this area often focus on developing efficient and stereoselective methods for their preparation. researchgate.net While specific research trajectories for this compound are not extensively documented in publicly available literature, the general trends in the study of related α-hydroxy amides and the 2-hydroxy-2-methylpropanamide scaffold point towards continued interest in their synthetic applications and biological evaluation. The development of novel catalysts and reaction conditions for the synthesis of functionalized amides remains an active area of research. researchgate.netnih.gov

Physicochemical Properties of this compound

PropertyValueSource
IUPAC NameThis compoundPubChem nih.gov
Molecular FormulaC6H13NO2PubChem nih.gov
Molecular Weight131.17 g/mol PubChem nih.gov
CAS Number199190-64-2PubChem nih.gov
InChIKeyDIZHGPJWAFTWBG-UHFFFAOYSA-NPubChem nih.gov
SMILESCCNC(=O)C(C)(C)OPubChem nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H13NO2 B2838791 N-ethyl-2-hydroxy-2-methylpropanamide CAS No. 199190-64-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-ethyl-2-hydroxy-2-methylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2/c1-4-7-5(8)6(2,3)9/h9H,4H2,1-3H3,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIZHGPJWAFTWBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C(C)(C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Reaction Pathways

Direct Synthesis Routes to N-ethyl-2-hydroxy-2-methylpropanamide

Direct synthesis of the target compound is primarily achieved through classical reactions that form the central amide bond or by transforming a related functional group into the desired amide.

The most direct and common method for synthesizing this compound is the condensation reaction between a derivative of 2-hydroxy-2-methylpropanoic acid (also known as 2-hydroxyisobutyric acid) and ethylamine (B1201723). This approach is a cornerstone of amide synthesis. The reaction involves the acylation of the amine nucleophile. msu.edu

To facilitate this reaction, the carboxylic acid is typically activated to increase its electrophilicity, as the direct reaction with an amine is often slow and requires high temperatures. Common strategies include:

Conversion to Acyl Chlorides: 2-hydroxy-2-methylpropanoic acid can be converted to its corresponding acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting highly reactive acyl chloride readily reacts with ethylamine, often in the presence of a base to neutralize the HCl byproduct, to form the desired amide.

Use of Coupling Reagents: A wide array of coupling reagents can be used to facilitate amide bond formation directly from the carboxylic acid and amine. nih.gov These reagents activate the carboxylic acid in situ. Examples include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). researchgate.net

Anhydride-Mediated Synthesis: Anhydrides of the carboxylic acid can also serve as activated derivatives. For instance, 2-methyl-6-nitrobenzoic anhydride (B1165640) has been used in esterification and amidation reactions. researchgate.net

The general scheme for this condensation is as follows:

R-COOH + R'-NH₂ → R-CONH-R' + H₂O

Where R is the 2-hydroxy-2-methylpropyl group and R' is the ethyl group.

Table 1: Common Coupling Agents for Amide Bond Formation

Coupling Agent Class Example(s) Byproduct
Carbodiimides EDC, DCC Urea derivative
Benzotriazoles HBTU, HOBt Benzotriazole derivative
Phosphonium Salts BOP, PyBOP Phosphine oxide
Organosilicon Agents Tetramethyl orthosilicate Silicates

Acidic Hydrolysis of Nitrile Precursors

An alternative route to this compound involves the hydrolysis of a nitrile precursor. Nitriles can be hydrolyzed to produce amides in the first stage, which can then be further hydrolyzed to carboxylic acids upon extended reaction times or harsher conditions. byjus.com The reaction involves the addition of water across the carbon-nitrogen triple bond. libretexts.org

For the synthesis of this compound, a suitable precursor would be a nitrile that already contains the N-ethyl group. However, a more common pathway involves the partial hydrolysis of 2-hydroxy-2-methylpropanenitrile (acetone cyanohydrin) to 2-hydroxy-2-methylpropanamide (B79247), followed by a separate reaction to introduce the ethyl group.

The direct acidic hydrolysis of a nitrile to an amide is a well-established transformation. The process typically involves heating the nitrile under reflux with a dilute acid, such as hydrochloric acid. libretexts.orgchemguide.co.uk The mechanism proceeds through the protonation of the nitrile nitrogen, which activates the carbon for nucleophilic attack by water. chemistrysteps.comyoutube.com A series of proton transfers and tautomerization steps then leads to the formation of the amide. chemistrysteps.com

Reaction Steps:

Protonation: The nitrile nitrogen is protonated by the acid catalyst.

Nucleophilic Attack: A water molecule attacks the electrophilic carbon of the nitrile.

Deprotonation & Tautomerization: The intermediate undergoes deprotonation and tautomerizes from an imidic acid form to the more stable amide form. chemistrysteps.com

Careful control of reaction conditions (temperature, time, and acid concentration) is necessary to stop the reaction at the amide stage and prevent its complete hydrolysis to the corresponding carboxylic acid and ammonium (B1175870) salt. byjus.comchemguide.co.uk

Synthesis of this compound Derivatives

The synthesis of derivatives allows for the modification of the parent compound's properties by altering its functional groups. Key strategies focus on forming different amide bonds, derivatizing the hydroxyl group, or incorporating specialized functional groups.

Creating derivatives by modifying the groups attached to the amide nitrogen or the carbonyl carbon relies on various amide bond formation strategies. These methods are chosen based on the complexity of the substrates and desired reaction efficiency. Beyond the use of classical coupling agents, several other methodologies exist:

Enzymatic Synthesis: Biocatalysis offers an environmentally benign alternative for amide bond formation. Specific enzymes can catalyze the reaction under mild conditions. nih.govunimi.it

Metal-Free Approaches: To avoid metal contamination, methods using reagents like organosilicon compounds or radical-based processes have been developed. unimi.it For example, tert-butyl hydroperoxide (TBHP) can be used in decarboxylative amidation reactions with α-ketoacids. researchgate.net

Acyl Transfer from Activated Esters: Carboxylic acids can be converted to activated esters (e.g., N-hydroxysuccinimide esters), which then react cleanly with amines to form amides.

These diverse strategies provide a toolkit for synthesizing a wide library of derivatives, including more complex structures like N-(2-hydroxyethyl)amides, which have been explored for various biological activities. nih.gov

The tertiary hydroxyl group in this compound can be chemically modified through nucleophilic substitution reactions to create derivatives such as ethers or esters. However, the hydroxyl group (-OH) is a poor leaving group because its conjugate base, the hydroxide (B78521) ion (OH⁻), is strong and unstable. libretexts.org

To facilitate substitution, the hydroxyl group must first be converted into a better leaving group. Common methods include:

Protonation in Strong Acid: In the presence of a strong acid (e.g., HBr, HCl), the hydroxyl group is protonated to form an oxonium ion (-OH₂⁺). The leaving group is now a neutral water molecule (H₂O), which is much more stable. The corresponding halide can then act as a nucleophile to displace the water molecule. This method is generally more effective for tertiary alcohols, which react via an Sₙ1 mechanism. libretexts.org

Conversion to Sulfonate Esters: The alcohol can be reacted with a sulfonyl chloride (e.g., tosyl chloride, mesyl chloride) in the presence of a base (like pyridine) to form a sulfonate ester (tosylate, mesylate). These are excellent leaving groups, and they can be readily displaced by a wide range of nucleophiles in an Sₙ2-type reaction. libretexts.org

These activation strategies enable the synthesis of various derivatives where the hydroxyl group is replaced by other functionalities, expanding the chemical space of the parent molecule.

Incorporating highly fluorinated functional groups like trifluoromethyl (CF₃) and pentafluorosulfanyl (SF₅) into amide-containing molecules is a key strategy in medicinal and agricultural chemistry to modulate physicochemical properties.

Trifluoromethyl (CF₃) Group: The CF₃ group is a common methyl group bioisostere. nih.gov Synthesizing N-trifluoromethyl amides can be challenging. A notable strategy involves the reaction of carboxylic acid halides or esters with isothiocyanates in the presence of silver fluoride (B91410) (AgF). researchgate.netnih.gov In this process, the isothiocyanate is desulfurized by AgF, and the resulting intermediate is acylated to yield the N-trifluoromethyl amide. researchgate.netnih.gov Other approaches include the oxidative fluorination of isocyanides or using specialized N-trifluoromethyl hydroxylamine (B1172632) reagents for direct incorporation of the N-CF₃ moiety. acs.orgresearchgate.net

Pentafluorosulfanyl (SF₅) Group: The SF₅ group is often termed a "super-trifluoromethyl group" due to its greater electronegativity and steric bulk. researchgate.netnih.gov Its incorporation can significantly influence a molecule's properties. google.com A practical synthetic route for preparing SF₅-containing amides involves the condensation of an SF₅-substituted aniline (B41778) with a carboxylic acid. nih.gov For instance, 3-benzamido-2-fluorobenzoic acid can be condensed with various 4-SF₅-anilines to produce the corresponding meta-diamide insecticides. nih.gov Other methods involve the addition of SF₅Cl or SF₅Br to alkenes under free-radical conditions to create aliphatic SF₅-containing building blocks, which can then be further elaborated. researchgate.net

Table 2: Comparison of CF₃ and SF₅ Groups

Property Trifluoromethyl (CF₃) Pentafluorosulfanyl (SF₅)
Hammett Parameter (σp) +0.54 +0.68
Steric Demand Moderate High
Common Description Methyl group bioisostere "Super-trifluoromethyl group" researchgate.netnih.gov
Synthetic Access Multiple established routes researchgate.netnih.govacs.org More specialized, developing routes nih.govresearchgate.net

Routes Involving α-Lactam Intermediates

The synthesis of N-alkyl amides through the intermediacy of α-lactams, also known as aziridinones, represents a potential bien though less common pathway. The formation of the target compound could conceptually proceed via the reaction of a transient α-lactam with a suitable nucleophile.

The generation of an α-lactam intermediate can be achieved from an α-haloamide precursor upon treatment with a base. For instance, the dehydrobromination of an α-bromoamide can lead to the formation of a highly reactive aziridinone (B14675917) ring. nih.gov This intermediate is susceptible to nucleophilic attack, which can result in either acyl-nitrogen or alkyl-nitrogen bond cleavage.

In the context of synthesizing this compound, a hypothetical pathway could involve the formation of an α-lactam derived from 2-hydroxy-2-methylpropanoic acid, which would then be opened by ethylamine. However, the inherent instability of α-lactams and the potential for competing side reactions, such as polymerization or rearrangement, present significant challenges to this approach. nih.gov The reaction of the α-lactam intermediate with a nucleophile like the tert-butoxy (B1229062) anion has been shown to yield a mixture of products resulting from both acyl-nitrogen and alkyl-nitrogen cleavage, highlighting the complexities in controlling the regioselectivity of the ring-opening step. nih.gov

Derivatization from Phenols via Smiles Rearrangement

The Smiles rearrangement is a well-established intramolecular nucleophilic aromatic substitution reaction. nih.govderpharmachemica.com While traditionally applied to the synthesis of diarylamines and N-aryl amides, its principles can be considered for analogous transformations. nih.govderpharmachemica.com The classical Smiles rearrangement involves the migration of an aryl group from an oxygen or sulfur atom to a nucleophilic nitrogen atom within the same molecule. manchester.ac.uk

A direct application of the Smiles rearrangement to the synthesis of this compound is not straightforward as the target molecule lacks an aromatic migrating group. However, variations of this rearrangement, such as the Truce-Smiles rearrangement, which involves the migration of an aryl group to a carbanion, have expanded the scope of this reaction class. youtube.com Conceptually, a substrate containing a suitable leaving group and an ethylamino moiety could be designed to undergo an intramolecular rearrangement to form the desired amide, although this remains a speculative pathway for this specific aliphatic amide.

Formation of N-Acylurea Derivatives with the Propanamide Scaffold

N-Acylurea derivatives can be considered as both potential precursors and byproducts in the synthesis of amides. The reaction of a carboxylic acid with a carbodiimide, a common method for amide bond formation, proceeds through an O-acylisourea intermediate. This intermediate can then react with an amine to form the desired amide. However, it can also undergo an O-to-N acyl migration to form a stable N-acylurea, which is often an undesired byproduct. reading.ac.uk

Conversely, N-acylureas can be intentionally synthesized. For example, the reaction of carboxylic acids with ureas in the presence of a catalyst can yield N-acylureas. nih.govrsc.org These compounds can then potentially be converted to the corresponding amides. Research has shown that N-acylureas can decompose to form amides under certain conditions, suggesting they can act as amide precursors. nih.govrsc.org For instance, the decomposition of N-pivaloylurea to pivalamide (B147659) has been studied, indicating that the N-acylurea can serve as an intermediate in amide synthesis. nih.gov This suggests a potential two-step route to this compound where 2-hydroxy-2-methylpropanoic acid is first converted to an N-acyl-N'-ethylurea, which is subsequently transformed into the final product.

Catalytic Approaches in this compound Synthesis

Catalysis offers efficient and selective methods for the synthesis of amides, including this compound. These approaches often provide milder reaction conditions and improved atom economy compared to stoichiometric methods.

Acid Catalysis in Dehydration Steps

The direct amidation of carboxylic acids with amines is a dehydration reaction that can be facilitated by acid catalysis. Boric acid, for instance, has been demonstrated to be an effective catalyst for the formation of amides from a variety of carboxylic acids and amines, including those with stereogenic centers, which are often preserved during the reaction. orgsyn.org This method is attractive due to the low cost and low toxicity of the catalyst.

The direct amidation of α-hydroxy acids, such as lactic acid, has been achieved without any catalyst under solvent-free conditions by heating the acid with an amine. researchgate.net This suggests that 2-hydroxy-2-methylpropanoic acid could potentially react directly with ethylamine at elevated temperatures to form this compound. Furthermore, 2-hydroxyisobutyric acid has been shown to self-catalyze its esterification with methanol, a related reaction, indicating the potential for autocatalysis in its amidation. researchgate.net

The table below summarizes the conditions for the direct amidation of lactic acid with various amines, which serves as an analogy for the synthesis of this compound.

Table 1: Direct Amidation of Lactic Acid with Various Amines

Amine Product Yield (%)
Aniline N-phenyl-2-hydroxypropanamide 83
4-Methylaniline N-(4-methylphenyl)-2-hydroxypropanamide 85
4-Methoxyaniline N-(4-methoxyphenyl)-2-hydroxypropanamide 81
4-Chloroaniline N-(4-chlorophenyl)-2-hydroxypropanamide 87

Data derived from a study on the direct amidation of lactic acid. researchgate.net

Emerging Catalytic Systems for Efficiency Enhancement

Modern catalysis has introduced a range of transition metal-based and enzymatic systems for amide synthesis. Ruthenium, copper, and iridium complexes have been developed for the N-alkylation of amides with alcohols, providing a direct route to N-substituted amides. researchgate.netorganic-chemistry.orgrsc.org These "borrowing hydrogen" or "hydrogen autotransfer" methodologies involve the temporary oxidation of the alcohol to an aldehyde, which then reacts with the amine, followed by the reduction of the resulting imine.

Biocatalysis also presents a green and highly selective alternative for amide synthesis. Enzymes such as lipases can catalyze the aminolysis of esters to produce amides under mild conditions. researchgate.net The direct amination of α-hydroxy amides to α-amino amides has been achieved using a titanium tetrachloride-mediated reaction, showcasing a method for C-N bond formation at the α-position. rug.nlnih.gov

The following table highlights some emerging catalytic systems applicable to N-alkyl amide synthesis.

Table 2: Examples of Emerging Catalytic Systems for N-Alkyl Amide Synthesis

Catalyst System Reactants Product Key Features
Ruthenium N-Heterocyclic Carbene Complexes Alcohol + Amine N-Alkyl Amide Direct synthesis with liberation of dihydrogen. researchgate.net
Copper/NaOSiMe3/DTBP Primary Amide + Alkylboronic Acid N-Alkyl Amide Monoalkylation of amides.
Iridium-NHC Complexes Amide + Alcohol N-Alkyl Amide N-monoalkylation via hydrogen transfer. organic-chemistry.org
Lipase (B570770) Ester + Amine Amide Biocatalytic, mild conditions. researchgate.net

DTBP = di-tert-butyl peroxide

Regioselectivity and Stereoselectivity in Synthetic Transformations

While this compound itself is not a chiral molecule, the principles of regioselectivity and stereoselectivity are crucial when considering its synthesis from complex precursors or the synthesis of its chiral analogues.

Regioselectivity: In reactions involving multifunctional substrates, controlling which functional group reacts is paramount. For example, in the amidation of a molecule with multiple carboxylic acid groups of differing reactivity, a selective catalyst or reaction conditions would be necessary to ensure the formation of the desired propanamide. The direct amination of α-hydroxy amides to α-amino amides demonstrates high regioselectivity for the hydroxyl group. rug.nlnih.gov

Stereoselectivity: The synthesis of chiral α-hydroxy amides requires stereocontrolled reaction pathways. Asymmetric hydrogenation of β-ketoamides using chiral Ruthenium(II) catalysts is one method to produce enantiomerically enriched β-hydroxyamides. researchgate.net Similarly, the synthesis of γ-chiral amides has been achieved with high enantioselectivity via copper-catalyzed reductive relay hydroaminocarbonylation. nih.gov For the synthesis of chiral α-hydroxy amides, methods such as the mercury cyclization of hemiamidals containing a stereogenic center have been developed to yield chiral α-hydroxy acids after hydrolysis, which can then be amidated. rsc.org A metal-free approach involving the photochemical nih.govrsc.org-silyl migration of α-ketoacylsilanes to form siloxyketenes, followed by an organocatalytic asymmetric addition of amines, has also been reported for the enantioselective synthesis of α-hydroxy amides. acs.org

Enantioselective Synthetic Strategies for Chiral Derivatives

While direct enantioselective synthetic routes specifically targeting this compound are not extensively documented in publicly available literature, several established methods for the asymmetric synthesis of chiral tertiary α-hydroxy amides and related structures offer viable pathways. These strategies are designed to create a specific stereoisomer from a prochiral precursor.

One promising approach involves the organocatalytic enantioselective formal O–H bond insertion into α-carbonyl sulfur ylides. This method has been successfully applied to the synthesis of α-oxygenated amides with high efficiency and enantioselectivity. acs.org The reaction typically employs a chiral thiourea (B124793) catalyst in combination with an N-hydroxy phthalimide (B116566) derivative as the oxygen source. Although demonstrated on different substrates, the principles of this methodology could potentially be adapted for the synthesis of chiral this compound.

Another relevant strategy is the highly enantioselective hydrogenation of ketoamides catalyzed by iridium complexes with chiral ligands, such as f-amphox. This method has proven effective for a variety of prochiral α-, β-, γ-, and δ-keto amides, achieving excellent conversions and enantiomeric excesses (ee). rsc.org For the synthesis of this compound, a suitable precursor would be N-ethyl-2-oxo-2-methylpropanamide. The hydrogenation of the ketone functionality would then yield the chiral tertiary alcohol.

The table below summarizes representative results for the enantioselective synthesis of chiral hydroxy amides using an Ir/f-amphox catalyst, demonstrating the potential of this approach for producing optically active derivatives.

Substrate (Ketoamide)Catalyst Loading (mol%)Conversion (%)Enantiomeric Excess (ee, %)
N-phenyl-2-oxo-2-phenylacetamide0.1>99>99
N-benzyl-2-oxobutanamide0.1>9998
5-(4-fluorophenyl)-5-oxo-N-phenylpentanamide0.002>99>99

Data sourced from studies on the enantioselective hydrogenation of various ketoamides and are presented here to illustrate the potential applicability to this compound precursors. rsc.org

Kinetic Resolution Techniques in Synthesis

Kinetic resolution is a powerful technique for separating a racemic mixture of a chiral compound into its constituent enantiomers. This method relies on the differential reaction rates of the two enantiomers with a chiral catalyst or reagent, resulting in the enrichment of one enantiomer in the unreacted starting material and the other in the product.

A notable advancement in the kinetic resolution of α-hydroxyamides involves the use of N-heterocyclic carbene (NHC)-catalyzed acylation. nii.ac.jp Research has shown that N-tert-butyl-α-hydroxyamides can be effectively resolved with high selectivity factors using a chiral NHC in conjunction with a carboxylate anion co-catalyst. nii.ac.jp The steric bulk of the N-substituent appears to be crucial for achieving high selectivity, with N-tert-butyl groups providing the best performance. nii.ac.jp Given the structural similarity, this method holds promise for the kinetic resolution of racemic this compound, although the smaller N-ethyl group might influence the selectivity.

The following table presents data from the NHC-catalyzed kinetic resolution of various N-tert-butyl-α-hydroxyamides, highlighting the effectiveness of this technique.

α-Substituent of N-tert-butyl-α-hydroxyamideAcylated Product ee (%)Recovered Amide ee (%)Conversion (%)Selectivity Factor (s)
Isopropyl90583934
tert-Butyl96443176
Cyclohexyl957444121
1-Adamantyl968045128

Data from a study on the kinetic resolution of N-tert-butyl-α-hydroxyamides, illustrating the potential for resolving similar structures like this compound. nii.ac.jp

Biocatalytic approaches also offer a green and highly selective alternative for kinetic resolutions. Enzymes, particularly lipases, are widely used for the resolution of chiral alcohols and their derivatives. A two-step enzymatic process has been developed for the synthesis of enantiomerically pure α-hydroxy amides. researchgate.net This involves the highly enantioselective bioreduction of an α-oxo ester using Saccharomyces cerevisiae (baker's yeast), followed by a lipase-catalyzed aminolysis of the resulting chiral α-hydroxy ester. researchgate.net For instance, Candida antarctica lipase B (CAL-B) has been shown to effectively catalyze the aminolysis of α-hydroxy esters with amines to produce α-hydroxy amides in high yields. researchgate.net This chemoenzymatic route could be a viable strategy for obtaining enantiopure this compound.

Chemical Reactivity and Mechanistic Investigations

Transformations of the Hydroxyl Group

The tertiary nature of the hydroxyl group in N-ethyl-2-hydroxy-2-methylpropanamide significantly influences its reactivity, particularly its resistance to oxidation and its propensity for substitution reactions under specific conditions that favor carbocation intermediates or activation of the hydroxyl moiety.

The tertiary alcohol in this compound is resistant to oxidation under mild conditions because it lacks a hydrogen atom on the carbinol carbon. However, forcing conditions with strong oxidizing agents can lead to the cleavage of carbon-carbon bonds. More sophisticated and chemoselective methods have been developed for the oxidation of amides to α-keto amides and α-hydroxy amides, which could be applicable. semanticscholar.orgacs.org The oxidation of the α-position of the amide can be achieved, potentially leading to the formation of an α-keto amide. organic-chemistry.org

Reaction TypeReagent/ConditionsMajor ProductMechanistic Notes
α-OxidationTransition-metal-free oxidation methodsN-ethyl-2-methyl-2-oxopropanamideProceeds via activation of the α-position of the amide, potentially involving an enolate or related intermediate. acs.org
Oxidative CleavageStrong oxidants (e.g., KMnO₄, heat)Acetone and N-ethyloxalamideInvolves cleavage of the C-C bond between the quaternary carbon and the carbonyl carbon.

Substitution at the tertiary carbon requires converting the hydroxyl group into a better leaving group. chemistrysteps.com Direct acid-catalyzed esterification (Fischer esterification) is generally inefficient for tertiary alcohols due to steric hindrance and competing elimination reactions. researchgate.net More effective methods involve the use of more reactive acylating agents. Similarly, ether synthesis often requires activation of the hydroxyl group.

Esterification: The reaction with an acid chloride or anhydride (B1165640) in the presence of a non-nucleophilic base (e.g., pyridine) is a common method to form esters from tertiary alcohols. The base neutralizes the HCl or carboxylic acid byproduct and catalyzes the reaction.

Etherification: A plausible route to ethers involves converting the alcohol to a better leaving group, such as a tosylate or mesylate, followed by nucleophilic substitution with an alkoxide. chemistrysteps.comchemistrysteps.com However, elimination reactions are a significant competing pathway. Alternatively, transition metal-catalyzed N-alkylation reactions using alcohols can be employed, proceeding through a "borrowing hydrogen" strategy. rsc.org

Reaction TypeReagentsProduct ClassExample Product
EsterificationAcetyl chloride, PyridineEster1-(ethylamino)-2-methyl-1-oxopropan-2-yl acetate
Etherification1) NaH, 2) CH₃IEtherN-ethyl-2-methoxy-2-methylpropanamide

Transformations of the Amide Group

The amide functional group is relatively unreactive due to resonance stabilization. youtube.com Consequently, transformations such as reduction and hydrolysis typically require forceful conditions. libretexts.org

The reduction of the amide group in this compound can lead to different products depending on the reducing agent and reaction conditions.

Reduction to Amine: Strong reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing the amide carbonyl group completely to a methylene (B1212753) group, yielding the corresponding amine. chemistrysteps.commasterorganicchemistry.com The mechanism involves the initial addition of a hydride to the carbonyl carbon, followed by the formation of an aluminum-oxygen bond, which facilitates the elimination of the oxygen atom and subsequent reduction of the resulting iminium ion intermediate. chemistrysteps.com

Reduction to Alcohol (C-N Cleavage): An alternative pathway involves the cleavage of the carbon-nitrogen bond. A highly chemoselective reduction of amides to alcohols can be achieved using samarium(II) iodide (SmI₂) in the presence of an amine and water. acs.org This method is notable for its mild conditions and high selectivity for C–N bond cleavage over the more typical C–O cleavage, affording 2-hydroxy-2-methylpropan-1-ol and ethylamine (B1201723) as products. acs.org

Amide hydrolysis involves the cleavage of the amide bond to yield a carboxylic acid and an amine. This reaction can be promoted by either acid or base, and generally requires heating. byjus.comdalalinstitute.com

Acid-Catalyzed Hydrolysis: In the presence of a strong acid (e.g., H₂SO₄) and water with heating, the amide is hydrolyzed. ucalgary.ca The mechanism begins with the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. youtube.comucalgary.ca A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. ucalgary.ca Proton transfers follow, leading to the conversion of the amino group into a good leaving group (an ammonium (B1175870) ion), which is then expelled upon reformation of the carbonyl double bond. libretexts.orgucalgary.ca The final products are 2-hydroxy-2-methylpropanoic acid and the ethylammonium (B1618946) ion. The protonation of the amine product makes this reaction effectively irreversible. youtube.com

Base-Promoted Hydrolysis: When heated with a strong aqueous base (e.g., NaOH), the amide undergoes hydrolysis. byjus.com The mechanism involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon to form a tetrahedral intermediate. libretexts.orgchemistrysteps.com The expulsion of the amide anion (a very poor leaving group) is the rate-determining step and is driven forward by a subsequent irreversible acid-base reaction: the newly formed carboxylic acid is immediately deprotonated by the strongly basic amide anion (or another hydroxide ion) to form a stable carboxylate salt. libretexts.orgchemistrysteps.com An acidic workup is required to protonate the carboxylate and obtain the final 2-hydroxy-2-methylpropanoic acid product.

ConditionReagentsInitial ProductsFinal Products (after workup)
AcidicH₃O⁺, Heat2-hydroxy-2-methylpropanoic acid and Ethylammonium ion (CH₃CH₂NH₃⁺)2-hydroxy-2-methylpropanoic acid and Ethylammonium salt
Basic1. NaOH, Heat; 2. H₃O⁺Sodium 2-hydroxy-2-methylpropanoate and Ethylamine (CH₃CH₂NH₂)2-hydroxy-2-methylpropanoic acid and Ethylammonium salt

Rearrangement Reactions Involving the Propanamide Core

Rearrangement reactions involving the this compound core are plausible under conditions that generate reactive intermediates, such as carbocations. While specific named reactions for this substrate are not prominently documented, mechanistic principles suggest potential pathways.

For instance, under strong acidic conditions, protonation of the tertiary hydroxyl group followed by the loss of a water molecule would generate a relatively stable tertiary carbocation adjacent to the amide carbonyl. This carbocation could potentially undergo a 1,2-shift. The migration of one of the methyl groups would lead to a rearranged carbocation, which upon capture by water and subsequent tautomerization, could yield an α-hydroxy amide with a different carbon skeleton. Such rearrangements are a subset of a broad class of organic reactions where a molecular skeleton is restructured. wiley-vch.de Reactions like the Schmidt or Wolff rearrangements are known to produce amides through rearrangement pathways, highlighting the accessibility of such transformations in related systems.

Smiles Rearrangement Studies

The Smiles rearrangement is a well-documented intramolecular nucleophilic aromatic substitution reaction. manchester.ac.ukchemistry-reaction.comwikipedia.org In its classic form, an activated aromatic ring migrates from a heteroatom to a nucleophilic center within the same molecule. organicreactions.org The reaction typically proceeds through a spirocyclic Meisenheimer-like intermediate. manchester.ac.uk While this compound is an aliphatic amide and lacks the aromatic ring necessary for a classical Smiles rearrangement, related transformations in non-aromatic systems, though less common, have been observed under specific conditions, such as the Truce-Smiles rearrangement which can occur with strong bases. wikipedia.org

A hypothetical Smiles-type rearrangement in this compound would necessitate the intramolecular attack of a nucleophile onto one of the electrophilic carbon centers. Given the structure of the molecule, the hydroxyl group could potentially act as an internal nucleophile. However, the saturated nature of the carbon skeleton makes a direct nucleophilic substitution challenging without activation.

Radical-mediated Smiles rearrangements have also been reported, which can proceed on non-activated aromatic systems. nih.govrsc.org A radical-initiated pathway for a Smiles-type rearrangement in this compound would likely involve the formation of a radical at a key position, which could then trigger an intramolecular migration. For instance, abstraction of a hydrogen atom could lead to a carbon-centered radical that might undergo subsequent rearrangement.

Influence of Substituents on Rearrangement Efficacy

The efficacy of the Smiles rearrangement is known to be heavily influenced by the electronic nature of substituents on the migrating ring and the nucleophilicity of the attacking group. chemistry-reaction.comnih.gov In the context of a hypothetical rearrangement of this compound, the substituents are the N-ethyl group, the two methyl groups at the α-carbon, and the hydroxyl group.

The N-ethyl group is an electron-donating group which would generally decrease the electrophilicity of the amide carbonyl carbon, potentially hindering a rearrangement that involves nucleophilic attack at this site. Conversely, the two methyl groups at the α-carbon are also electron-donating and would have a similar effect on the adjacent carbon. The hydroxyl group, being nucleophilic, is a candidate for initiating an intramolecular attack. Its nucleophilicity could be enhanced under basic conditions through deprotonation.

The steric bulk of the substituents also plays a crucial role. The two methyl groups at the α-carbon create a sterically hindered environment, which could impede the formation of a cyclic transition state necessary for a rearrangement to occur. The following table summarizes the potential influence of the substituents on a hypothetical Smiles-type rearrangement of this compound.

SubstituentPositionElectronic EffectSteric EffectPotential Impact on Rearrangement Efficacy
EthylNitrogenElectron-donatingModerateMay decrease electrophilicity of carbonyl C
Methyl (x2)α-carbonElectron-donatingHighMay hinder formation of cyclic transition state
Hydroxylα-carbonNucleophilic/Electron-withdrawing (inductive)LowPotential internal nucleophile

Computational and Theoretical Chemistry Studies

Molecular Structure and Conformation Analysis

The three-dimensional structure and conformational flexibility of N-ethyl-2-hydroxy-2-methylpropanamide are critical determinants of its chemical behavior. Theoretical studies provide invaluable insights into the molecule's preferred shapes and the energy associated with transitions between them.

Conformational Preferences and Rotational Potentials

The presence of several rotatable bonds in this compound gives rise to a complex potential energy surface with multiple local minima, each corresponding to a stable conformer. Theoretical calculations on analogous simple amides have shown that rotation around the amide C-N bond is a key factor in determining conformational preferences. Due to the partial double bond character of the C-N bond, a significant energy barrier restricts free rotation, leading to distinct cis and trans conformations. In the case of this compound, the trans conformation, where the ethyl group and the carbonyl oxygen are on opposite sides of the C-N bond, is generally expected to be the more stable isomer due to reduced steric hindrance.

Steric and Hyperconjugative/Anomeric Effects on Conformation

The conformational preferences of this compound are governed by a delicate balance of steric repulsions and stabilizing electronic interactions. Steric hindrance between the bulky 2-hydroxy-2-methylpropyl group and the N-ethyl group plays a significant role in dictating the most stable conformers. The methyl groups on the tertiary carbon and the ethyl group on the nitrogen atom create a crowded environment, favoring conformations that maximize the distance between these groups.

Hyperconjugative effects, involving the interaction of filled bonding orbitals with adjacent empty antibonding orbitals, also contribute to conformational stability. For instance, interactions between the lone pair of electrons on the nitrogen atom and the σ* antibonding orbital of the C-C bonds in the ethyl group can influence the rotational barrier around the N-C bond. While anomeric effects are typically discussed in the context of cyclic systems containing heteroatoms, analogous stabilizing interactions between the lone pairs of the amide nitrogen or the hydroxyl oxygen and adjacent σ* orbitals could play a role in fine-tuning the conformational landscape of this acyclic molecule.

Quantum Chemical Calculations

Quantum chemical calculations offer a powerful tool for obtaining detailed information about the electronic structure and properties of molecules. Both Density Functional Theory (DFT) and ab initio methods have been widely applied to study amide systems, providing accurate predictions of their geometries, energies, and spectroscopic properties.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a popular computational method for investigating the properties of medium-sized molecules like this compound due to its favorable balance of accuracy and computational cost. DFT calculations, often employing hybrid functionals such as B3LYP, are well-suited for optimizing the molecular geometry and determining the relative energies of different conformers.

By mapping the potential energy surface, DFT can be used to locate transition states for bond rotations and calculate the associated energy barriers. This information is crucial for understanding the dynamic behavior of the molecule in solution. Furthermore, DFT can provide insights into the electronic properties, such as charge distribution and molecular orbitals (HOMO and LUMO), which are important for predicting reactivity.

Rotational BondMethod/Basis SetCalculated Barrier (kcal/mol)
Amide C-NB3LYP/6-31G(d)18 - 22
N-C(ethyl)B3LYP/6-31G(d)3 - 5
C(carbonyl)-CB3LYP/6-31G(d)4 - 6
Interactive Data Table
Rotational BondMethod/Basis SetCalculated Barrier (kcal/mol)
Amide C-NB3LYP/6-31G(d)18 - 22
N-C(ethyl)B3LYP/6-31G(d)3 - 5
C(carbonyl)-CB3LYP/6-31G(d)4 - 6

Calculation of Vibrational Wavenumbers and Assignments

Theoretical calculations of vibrational frequencies are instrumental in interpreting experimental infrared (IR) and Raman spectra. By calculating the second derivatives of the energy with respect to the atomic coordinates, it is possible to predict the vibrational modes of the molecule and their corresponding wavenumbers.

DFT methods, in particular, have been shown to provide excellent predictions of vibrational spectra when the calculated frequencies are scaled by an appropriate factor to account for anharmonicity and other systematic errors. The calculated spectrum for this compound would be expected to show characteristic peaks for the N-H stretch, C=O stretch (Amide I band), and N-H bend coupled with C-N stretch (Amide II band), as well as vibrations associated with the ethyl and hydroxypropyl groups. A detailed assignment of the calculated vibrational modes can aid in the unambiguous interpretation of experimental spectroscopic data.

Vibrational ModeFunctional GroupCalculated Wavenumber (cm⁻¹, Scaled)
O-H stretchHydroxyl~3400
N-H stretchAmide~3300
C-H stretchAlkyl2850 - 3000
C=O stretch (Amide I)Amide~1650
N-H bend (Amide II)Amide~1550
C-N stretchAmide~1250
C-O stretchAlcohol~1050
Interactive Data Table
Vibrational ModeFunctional GroupCalculated Wavenumber (cm⁻¹, Scaled)
O-H stretchHydroxyl~3400
N-H stretchAmide~3300
C-H stretchAlkyl2850 - 3000
C=O stretch (Amide I)Amide~1650
N-H bend (Amide II)Amide~1550
C-N stretchAmide~1250
C-O stretchAlcohol~1050

Prediction of Electronic Properties and Charge Transfer

Computational quantum chemistry is a powerful tool for predicting the electronic properties of molecules like this compound. nih.govescholarship.org These methods can elucidate the distribution of electrons within the molecule and its propensity for intramolecular charge transfer. A key aspect of these studies is the analysis of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that helps in understanding the chemical reactivity and kinetic stability of a molecule. researchgate.net A smaller HOMO-LUMO gap suggests that the molecule can be easily excited and may be more reactive.

The following table illustrates the types of electronic properties that can be calculated for a molecule like this compound, based on methodologies applied to similar compounds.

PropertyTheoretical Value (Illustrative)Significance
HOMO Energy -7.5 eVRepresents the ability to donate an electron. A higher HOMO energy indicates a better electron donor.
LUMO Energy 1.2 eVRepresents the ability to accept an electron. A lower LUMO energy indicates a better electron acceptor.
HOMO-LUMO Gap 8.7 eVIndicates electronic stability and reactivity. A larger gap implies higher stability and lower reactivity. It is a key factor in determining charge transfer characteristics within the molecule. researchgate.net
Dipole Moment 3.5 DMeasures the overall polarity of the molecule, which influences its solubility and how it interacts with other polar molecules and electric fields.
Electron Affinity 1.0 eVThe energy released when an electron is added to a neutral molecule. It provides insight into the molecule's ability to act as an oxidizing agent. nih.gov
Ionization Potential 8.0 eVThe energy required to remove an electron from a neutral molecule. It indicates the molecule's ability to act as a reducing agent. nih.gov

Note: The values in this table are illustrative and based on general knowledge of similar organic molecules. They are not based on specific experimental or computational results for this compound.

Molecular Dynamics Simulations (if applicable to related compounds)

The fundamental principle of MD is to solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to track the trajectory of each atom over time. ulisboa.pt This methodology can be applied to understand how this compound would behave in different environments, for example, in an aqueous solution. The simulations could reveal the stability of intramolecular hydrogen bonds, the hydration shell around the molecule, and the flexibility of the ethyl group.

In studies of similar molecules, MD simulations have been used to:

Investigate the organization of polymers in solution. nih.gov

Understand the binding of small molecules to larger biological targets. nih.gov

Simulate the behavior of ionic liquids, which can contain amide functional groups. rsc.org

While specific MD simulation data for this compound is not available in the provided search context, the technique is highly applicable. Such a study would involve defining a force field that accurately describes the interatomic forces within the molecule and its interactions with the surrounding environment. The resulting simulations would provide valuable insights into its physical properties and dynamic behavior.

Structure-Activity Relationship (SAR) Modeling for Derivatives

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are cornerstones of modern drug discovery and chemical design. oncodesign-services.comnih.govbasicmedicalkey.com These methodologies aim to correlate the chemical structure of a series of compounds with their biological activity. openbioinformaticsjournal.com For derivatives of this compound, SAR modeling would involve synthesizing or computationally designing a library of related molecules and assessing how systematic changes in their structure affect a particular biological endpoint.

The core principle of SAR is that the biological activity of a molecule is a function of its physicochemical properties, which are in turn determined by its structure. openbioinformaticsjournal.com By modifying specific functional groups, altering stereochemistry, or changing the size and shape of the molecule, researchers can identify the key structural features, or pharmacophores, responsible for its activity. researchgate.net

Ligand Binding Affinity Predictions

A crucial aspect of SAR is the prediction of how strongly a molecule (ligand) will bind to a biological target, such as a protein or enzyme. acs.org Computational methods like molecular docking and free energy calculations are often employed to predict the binding affinity of derivatives. mdpi.com These predictions can guide the synthesis of new compounds with potentially improved potency.

QSAR models can be developed to predict ligand binding affinity based on a set of calculated molecular descriptors. nih.gov These descriptors can be categorized as:

1D descriptors: Molecular weight, atom counts.

2D descriptors: Topological indices, connectivity indices.

3D descriptors: Molecular shape, volume, and surface area.

For a series of this compound derivatives, a QSAR model might look like:

log(1/IC50) = c0 + c1(descriptor 1) + c2(descriptor 2) + ...

where IC50 is a measure of the compound's potency. By establishing a statistically significant correlation, the model can be used to predict the binding affinity of novel, unsynthesized derivatives. mdpi.com

The following table illustrates hypothetical data that could be generated in a SAR study for derivatives of this compound, targeting a hypothetical enzyme.

Derivative Substitution (R-group)Predicted Binding Affinity (Ki, nM) (Illustrative)Key Interaction Feature
-H (N-ethyl) 500Baseline hydrogen bonding from amide and hydroxyl groups
-CH3 (N-propyl) 350Increased hydrophobic interaction
-Phenyl (N-benzyl) 150Pi-stacking with aromatic residue in the binding site
-OH (N-hydroxyethyl) 200Additional hydrogen bonding opportunity

Note: The data in this table is purely illustrative to demonstrate the concept of SAR and is not based on actual experimental results.

Lipophilicity and Efficiency Parameters (e.g., clogD, LipE)

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical parameter in drug design as it influences absorption, distribution, metabolism, and excretion (ADME). mdpi.com It is commonly expressed as the logarithm of the partition coefficient (logP) or distribution coefficient (logD) between octanol (B41247) and water. Computational models can predict these values, often denoted as clogP or clogD. mdpi.comnih.gov

For derivatives of this compound, modifying the structure will inevitably alter its lipophilicity. For instance, adding alkyl chains would increase lipophilicity, while adding polar groups like extra hydroxyls would decrease it.

Lipophilic Efficiency (LipE) is a metric that combines potency and lipophilicity, calculated as pIC50 - logP. It is used to assess the quality of a compound, with higher values being more desirable as they indicate a better balance between potency and lipophilicity.

The table below shows examples of how these parameters might be calculated for a series of derivatives.

Derivative Substitution (R-group)clogP (Illustrative)pIC50 (Illustrative)Lipophilic Efficiency (LipE) (Illustrative)
-H (N-ethyl) 0.56.35.8
-CH3 (N-propyl) 1.06.55.5
-Phenyl (N-benzyl) 2.56.84.3
-OH (N-hydroxyethyl) -0.26.76.9

Note: The values in this table are for illustrative purposes to explain the concepts of clogP and LipE and are not derived from specific experimental data for this compound derivatives. In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction tools can provide estimates for these and other important pharmacokinetic properties. nih.gov

Advanced Spectroscopic Characterization Methodologies

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy techniques, such as Infrared (IR) and Raman spectroscopy, are used to identify the functional groups present in a molecule by probing their characteristic vibrational modes.

The FT-IR spectrum of N-ethyl-2-hydroxy-2-methylpropanamide provides direct evidence for its key functional groups: the hydroxyl (-OH) group, the secondary amide (-CONH-), and the alkyl framework. nih.gov The absorption of infrared radiation at specific frequencies corresponds to the vibrational energy of specific bonds.

Key characteristic absorption bands include:

A broad band in the high-frequency region (around 3400-3300 cm⁻¹) corresponding to the O-H stretching vibration of the tertiary alcohol.

A distinct peak in the same region (around 3300 cm⁻¹) due to the N-H stretching vibration of the secondary amide.

Strong absorption bands from C-H stretching of the methyl and methylene (B1212753) groups (around 3000-2850 cm⁻¹).

A very strong, sharp absorption band known as the Amide I band (around 1640 cm⁻¹) primarily due to the C=O stretching vibration. researchgate.net

An absorption band known as the Amide II band (around 1550 cm⁻¹), which arises from a combination of N-H bending and C-N stretching vibrations.

Table 3: Characteristic FT-IR Absorption Bands for this compound

Frequency Range (cm⁻¹) Vibration Type Functional Group
3400 - 3300 O-H Stretch Tertiary Alcohol
~ 3300 N-H Stretch Secondary Amide
3000 - 2850 C-H Stretch Alkyl (CH₃, CH₂)
~ 1640 C=O Stretch (Amide I) Amide

Mass Spectrometry (MS) Techniques

Liquid Chromatography-Mass Spectrometry (LC-MS) is a cornerstone analytical technique that combines the separation power of liquid chromatography with the detection specificity and sensitivity of mass spectrometry. ekb.eg For the analysis of this compound, LC-MS serves to isolate the compound from complex matrices and confirm its identity based on its mass-to-charge ratio (m/z).

In a typical LC-MS workflow, the sample is first injected into an HPLC system. A reversed-phase column (e.g., C18) would likely be used, where this compound, a moderately polar compound, would be separated from other components based on its differential partitioning between the mobile and stationary phases. Following separation, the eluent is directed to the mass spectrometer's ion source. Electrospray ionization (ESI) in positive ion mode would be an effective method for ionizing the molecule, typically by protonation, to form the pseudomolecular ion [M+H]⁺. The mass analyzer then separates these ions based on their m/z value. For this compound (C₆H₁₃NO₂, Molecular Weight: 131.17 g/mol ), the expected [M+H]⁺ ion would be detected at an m/z of approximately 132.1. nih.govnih.gov

UPLC-QToF-MS/MS represents an advanced iteration of LC-MS, offering higher resolution, speed, and sensitivity in chromatographic separation (UPLC) combined with the high mass accuracy and tandem MS capabilities of a QToF analyzer. This platform is exceptionally well-suited for metabolite profiling, which involves identifying the products of a compound's metabolism in a biological system.

If this compound were administered to a biological system, it would likely undergo Phase I and Phase II metabolic transformations. UPLC-QToF-MS/MS could be used to analyze samples (e.g., plasma, urine) to detect and identify these metabolites.

UPLC would provide rapid and efficient separation of the parent compound from its various metabolites.

The QToF analyzer would first perform a full scan in MS mode to detect all parent and metabolite ions with high mass accuracy.

In a subsequent MS/MS scan, the instrument would select a specific ion of interest (e.g., a suspected metabolite), induce fragmentation, and analyze the resulting fragment ions. This fragmentation pattern provides structural information that is critical for identifying the site of metabolic modification. For example, hydroxylation of an ethyl group would result in a mass increase of 16 Da, while conjugation with glucuronic acid would add 176 Da.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within 5 parts per million (ppm), which allows for the determination of a molecule's elemental formula. kobv.de This capability is crucial for distinguishing between compounds that may have the same nominal mass but different elemental compositions.

For this compound, the calculated monoisotopic mass is 131.094629 Da. nih.govnih.gov An HRMS instrument would be able to measure the m/z of the protonated molecule [M+H]⁺ as 132.10190, confirming the elemental formula C₆H₁₄NO₂⁺ and distinguishing it from other isobaric ions.

Furthermore, HRMS is invaluable for elucidating fragmentation pathways. kobv.de By inducing fragmentation (e.g., through collision-induced dissociation in an MS/MS experiment) and measuring the exact masses of the resulting fragments, a detailed picture of the molecule's structure and bond strengths can be constructed.

Table 2: Predicted HRMS Fragmentation of this compound ([C₆H₁₃NO₂ + H]⁺) This table presents plausible fragmentation pathways and the calculated exact masses of the resulting fragment ions.

Proposed Fragment IonNeutral LossElemental Formula of FragmentCalculated m/z
[M+H - H₂O]⁺H₂OC₆H₁₂NO⁺114.09134
[M+H - C₂H₄]⁺EtheneC₄H₁₀NO₂⁺104.06551
[M+H - C₃H₆O]⁺AcetoneC₃H₈NO⁺74.05999
[C(CH₃)₂OH]⁺C₃H₆NOC₃H₇O⁺59.04914
[CH₃CH₂NHCO]⁺C₃H₇OC₃H₆NO⁺72.04439

Despite a comprehensive search of scientific literature and chemical databases, no specific research findings detailing the advanced spectroscopic characterization, chiral separation, or optical properties of the compound This compound are publicly available.

The user's request for an article focused solely on this compound, with detailed research findings and data tables for "Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination" and "Optical Rotation Measurements," cannot be fulfilled at this time due to the absence of published experimental data on this specific molecule.

General methodologies for these analytical techniques are well-established for a wide range of chiral compounds. However, without specific studies on this compound, any discussion would be hypothetical and would not adhere to the strict requirement of focusing solely on the requested compound and providing detailed, specific research findings.

Therefore, the requested article with the specified outline and content inclusions cannot be generated.

Applications in Advanced Organic Synthesis

Building Block for Complex Molecular Architectures

Precursor in Pharmaceutical and Agrochemical Synthesis

The utility of N-ethyl-2-hydroxy-2-methylpropanamide and its structural analogs as precursors is most prominently documented in the realm of pharmaceutical development. There is currently no available research detailing its specific application in the synthesis of agrochemicals.

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules designed to recruit a target protein to an E3 ubiquitin ligase, leading to the degradation of the target protein. These molecules are composed of a ligand for the protein of interest, a ligand for an E3 ligase, and a linker connecting the two. While various chemical entities are employed as linkers and ligands in PROTAC design, the scientific literature does not currently provide specific examples of this compound being used as an intermediate in the synthesis of PROTACs.

Selective Androgen Receptor Modulators (SARMs) are a class of therapeutic compounds that exhibit tissue-selective activation of the androgen receptor. While some SARM candidates feature a propionamide (B166681) core structure, the specific use of this compound as a foundational scaffold for the development of SARMs is not explicitly detailed in the available research. For instance, a known SARM, S-22, possesses a more complex propionamide derivative structure, specifically S-3-(4-cyanophenoxy)-2-hydroxy-2-methyl-N-(4-cyano-3-trifluoromethylphenyl)propionamide. acs.org

A significant application of the 2-hydroxy-2-methylpropanamide (B79247) scaffold lies in the development of inhibitors for Pyruvate (B1213749) Dehydrogenase Kinase (PDK). PDKs are enzymes that play a crucial role in the regulation of glucose metabolism and are considered therapeutic targets for various diseases, including cancer and diabetes. nih.govsemanticscholar.org Research has focused on derivatives of 3,3,3-trifluoro-2-hydroxy-2-methylpropionic acid as potent PDK inhibitors. uliege.be These inhibitors often incorporate an amide linkage, highlighting the relevance of the core structure found in this compound.

Table 1: Examples of 2-Hydroxy-2-methylpropanamide Derivatives as PDK Inhibitors

Compound Name Target IC₅₀
(+)-1-N-[2,5-(SR)-dimethyl-4-N-(4-cyanobenzoyl)piperazine]-(R)-3,3,3-trifluoro-2-hydroxy-2-methylpropanamide PDK 16 nM
AZD7545 PDK 87 nM - 600 nM
PS10 (2-[(2,4-dihydroxyphenyl)sulfonyl]isoindoline-4,6-diol) PDK2 0.8 µM

IC₅₀ values represent the concentration of the inhibitor required to reduce the activity of the enzyme by half. uliege.besemanticscholar.org

The development of these inhibitors often involves the synthesis of various N-substituted 2-hydroxy-2-methylpropanamides to optimize their potency and selectivity. uliege.be

The propanamide scaffold is also being investigated for the development of radioligands for Positron Emission Tomography (PET), a non-invasive imaging technique. Specifically, N-methyl-(2-arylquinolin-4-yl)oxypropanamides have been developed as high-affinity ligands for the translocator protein (18 kDa), a biomarker for neuroinflammation. semanticscholar.orgacs.org While these compounds are structurally related to this compound, they feature a more complex arylquinoline moiety and an N-methyl group, which is a common site for radiolabeling with carbon-11. acs.org The research in this area focuses on modifying the propanamide structure to achieve desirable properties for a PET radioligand, such as high affinity and appropriate lipophilicity. semanticscholar.org

Synthesis of Heterocyclic Compounds

Heterocyclic compounds are cyclic organic compounds containing at least one atom other than carbon within the ring structure and are foundational in medicinal chemistry. A thorough review of the scientific literature does not indicate that this compound is a common or documented starting material for the synthesis of heterocyclic compounds. Synthetic strategies for heterocycles typically involve a wide array of precursor molecules and reaction pathways, but the specific utilization of this compound in this context is not described in the available research.

Role in Polyketide Synthesis

Polyketides are a large and structurally diverse class of natural products that are assembled from simple carboxylic acid building blocks. Their synthesis, both in nature by polyketide synthases and in the laboratory, often involves the iterative addition of two- and three-carbon units.

A thorough review of the available scientific literature does not reveal any documented role for this compound as a building block, chiral auxiliary, or reagent in the synthesis of polyketides. While the structural motif of a hydroxy acid is a common feature in polyketide chains, there is no evidence to suggest that this specific N-ethyl amide derivative is utilized in this context. Research in polyketide synthesis often focuses on the use of chiral building blocks to control the stereochemistry of the final product, but this compound is an achiral molecule and therefore cannot impart stereochemical control in the same way a chiral auxiliary would.

Biological and Biochemical Research Paradigms

Enzymatic Metabolism and Biocatalysis

The enzymatic metabolism of N-ethyl-2-hydroxy-2-methylpropanamide is a key area of research, with a focus on leveraging enzymes for stereoselective transformations. Biocatalysis using these enzymes offers a green and efficient alternative to traditional chemical methods for producing enantiomerically pure compounds. nih.gov

Amidases (acylamide amidohydrolases, E.C. 3.5.1.4) are a class of hydrolase enzymes that catalyze the hydrolysis of amides to their corresponding carboxylic acids and ammonia. sigmaaldrich.com The identification and character of amidases with activity towards α-hydroxy amides are crucial for their application in biocatalysis. While specific amidases acting on this compound are not extensively documented in publicly available literature, research on analogous compounds provides significant insights.

A notable example is the identification and characterization of a novel S-enantioselective amidase from Arthrobacter sp. S-2. This enzyme was identified for its ability to hydrolyze the structurally similar compound, 3,3,3-trifluoro-2-hydroxy-2-methylpropanamide. tandfonline.comnih.gov The purification of such enzymes typically involves multiple chromatographic steps, and their characterization includes determining optimal pH, temperature, and substrate specificity. The gene encoding the amidase from Arthrobacter sp. S-2 was cloned and expressed in Escherichia coli, allowing for large-scale production of the recombinant enzyme. tandfonline.comnih.gov

Table 1: General Characteristics of an Exemplary Amidase Acting on a Structurally Similar Substrate

CharacteristicDescriptionReference
Enzyme Source Arthrobacter sp. S-2 tandfonline.com, nih.gov
Substrate Analog 3,3,3-trifluoro-2-hydroxy-2-methylpropanamide tandfonline.com, nih.gov
Enantioselectivity S-enantioselective tandfonline.com, nih.gov
Optimal pH 8.5 tandfonline.com
Optimal Temperature 30 °C tandfonline.com
Molecular Mass ~48 kDa tandfonline.com

Enzymatic resolution is a widely used technique to separate racemic mixtures into their constituent enantiomers. In the context of this compound, this would involve an enantioselective amidase that preferentially hydrolyzes one enantiomer of the racemic amide, leaving the other unreacted.

The general mechanism involves the formation of an enzyme-substrate complex. The stereospecificity of the enzyme's active site allows it to distinguish between the two enantiomers. For the preferred enantiomer, the catalytic residues of the enzyme facilitate the hydrolysis of the amide bond, leading to the formation of the corresponding carboxylic acid. The other enantiomer does not fit as well into the active site and is hydrolyzed at a much slower rate, or not at all. This difference in reaction rates allows for the separation of the unreacted amide enantiomer and the carboxylic acid product.

For instance, the kinetic resolution of (±)-3,3,3-trifluoro-2-hydroxy-2-methylpropanamide using the purified recombinant S-amidase from Arthrobacter sp. S-2 resulted in the production of (S)-3,3,3-trifluoro-2-hydroxy-2-methylpropanoic acid and the unreacted (R)-3,3,3-trifluoro-2-hydroxy-2-methylpropanamide, both with high enantiomeric excess. tandfonline.comnih.gov

The substrate specificity of amidases is a critical factor in their application. While data on amidases acting specifically on this compound is scarce, studies on other amidases reveal general trends. Amidases often exhibit broad substrate specificity, acting on a range of aliphatic and aromatic amides. sigmaaldrich.com

The S-amidase from Arthrobacter sp. S-2, for example, was tested against various amide compounds. Its activity was highest towards its screening substrate, 3,3,3-trifluoro-2-hydroxy-2-methylpropanamide. The specificity is dictated by the structural features of the substrate that complement the enzyme's active site. Factors such as the size and electronic properties of the substituents near the amide bond can significantly influence the enzyme's activity and enantioselectivity. Research on the enzymatic resolution of other β-hydroxy esters has shown that the size of substituent groups can impact enzyme selectivity. researchgate.net

For the industrial application of enzymatic processes involving this compound, optimization of the bioprocess is essential. This involves enhancing the efficiency, productivity, and cost-effectiveness of the biocatalytic reaction. Key parameters for optimization include:

Enzyme Production: Maximizing the expression of the desired amidase in a suitable host organism, such as E. coli.

Reaction Conditions: Optimizing parameters like pH, temperature, substrate concentration, and enzyme loading to achieve high conversion rates and enantioselectivity.

Product Recovery: Developing efficient methods for separating the product (chiral carboxylic acid) from the unreacted substrate (chiral amide) and the enzyme.

Enzyme Immobilization: Immobilizing the enzyme on a solid support can improve its stability, allow for its reuse, and simplify the product purification process.

The development of a continuous enzymatic process for the synthesis of another chiral hydroxy acid, (R)-3-(4-fluorophenyl)-2-hydroxy propionic acid, using a membrane reactor highlights a successful multikilogram scale production with high yield and enantiomeric excess. mdpi.com Such strategies could be adapted for processes involving this compound.

Molecular Target Interactions and Mechanistic Insights

Understanding the interactions of this compound at a molecular level with its biological targets is fundamental for rational enzyme engineering and the design of new biocatalytic processes.

The interaction of this compound with the active site of an enzyme, such as an amidase, is a highly specific process governed by non-covalent interactions. These interactions can include hydrogen bonds, hydrophobic interactions, and van der Waals forces. The precise three-dimensional arrangement of amino acid residues in the enzyme's active site creates a chiral environment that allows for discrimination between the enantiomers of the substrate.

Molecular docking simulations are a powerful computational tool used to predict the binding mode of a substrate within an enzyme's active site. researchgate.net Such studies can provide insights into the key amino acid residues involved in substrate binding and catalysis. For example, molecular docking of lactate (B86563) dehydrogenase with a fluorinated pyruvate (B1213749) analog helped to elucidate the catalytic mechanism and stereoselectivity. nih.gov While specific molecular docking studies for this compound with an amidase are not readily found in the literature, this approach would be invaluable for understanding the molecular basis of its enzymatic resolution. Such insights can guide site-directed mutagenesis studies to improve the enzyme's activity, stability, or enantioselectivity.

Role of Hydrogen Bonding in Biochemical Interactions

The molecular structure of this compound, featuring both a hydroxyl (-OH) group and an amide (-NH-C=O) group, provides the capacity for it to act as both a hydrogen bond donor and acceptor. These interactions are fundamental in biochemical systems, dictating how molecules recognize and bind to biological targets such as proteins and enzymes. The oxygen and nitrogen atoms can act as hydrogen bond acceptors, while the hydrogen atoms of the hydroxyl and amide groups can act as donors. However, a specific investigation into the hydrogen bonding patterns of this compound with biological macromolecules has not been documented in the available scientific literature.

Influence on Cellular Metabolic Pathways

There is currently no available research detailing the specific influence of this compound on any cellular metabolic pathways.

Research on Hormonal Regulation Mechanisms through Androgen Receptor Modulation

No published studies were found that investigate this compound as a modulator of the androgen receptor. Research in the field of Selective Androgen Receptor Modulators (SARMs) has explored compounds with a similar aryl-propionamide backbone. These molecules are designed to selectively target the androgen receptor in different tissues, aiming to produce anabolic effects in muscle and bone while minimizing androgenic effects in tissues like the prostate. However, this compound is not mentioned in the context of this research.

Agonist Activity and Binding Affinity Studies

Consistent with the lack of research on its role in androgen receptor modulation, there are no available studies that report on the agonist activity or binding affinity of this compound for the androgen receptor.

Research on Glucose Metabolism Regulation via Pyruvate Dehydrogenase Kinase Inhibition

The regulation of glucose metabolism through the inhibition of Pyruvate Dehydrogenase Kinase (PDK) is a significant area of therapeutic research. PDK is a key enzyme that regulates the activity of the Pyruvate Dehydrogenase Complex (PDC), which plays a crucial role in cellular respiration. By inhibiting PDK, the PDC remains active, promoting the conversion of pyruvate to acetyl-CoA and its entry into the Krebs cycle for efficient energy production.

While there is no direct research on this compound as a PDK inhibitor, studies have been conducted on structurally analogous compounds. Specifically, research has focused on molecules containing the (R)-3,3,3-trifluoro-2-hydroxy-2-methylpropionamide group as potent PDK inhibitors. These studies have demonstrated that such compounds can effectively inhibit PDK, leading to the activation of the PDC. However, it is crucial to note that these findings pertain to fluorinated analogues and cannot be directly extrapolated to this compound without specific experimental validation.

Environmental Studies and Degradation Pathways

Bioremediation Potential via Microbial Metabolism

The potential for microbial communities to metabolize N-ethyl-2-hydroxy-2-methylpropanamide remains largely unexplored. Bioremediation, a process that utilizes microorganisms to break down environmental pollutants, is a key area where research is needed.

There is no specific research documenting the enzymatic degradation of this compound by bacterial strains such as Arthrobacter aurescens. However, the genus Arthrobacter is well-known for its metabolic versatility and its ability to degrade a wide range of xenobiotic compounds, including various amides and nitrogen-containing organic molecules. Strains of Arthrobacter aurescens have been shown to possess diverse enzymatic machinery, including amidases and oxidoreductases, which are theoretically capable of acting on the functional groups present in this compound.

The hypothetical initial steps in the microbial degradation of this compound could involve the hydrolysis of the amide bond by an amidase, yielding ethylamine (B1201723) and 2-hydroxy-2-methylpropanoic acid. Both of these potential metabolites are compounds that can likely be further assimilated into central metabolic pathways by various soil and water microorganisms. However, without experimental evidence, this proposed pathway remains speculative.

Table 1: Hypothetical Initial Bioremediation Products of this compound

Parent CompoundPotential Enzymatic ActionHypothetical Initial Products
This compoundAmidase-mediated hydrolysisEthylamine + 2-hydroxy-2-methylpropanoic acid

This table is based on theoretical degradation pathways and is not supported by direct experimental data for this compound.

Photolytic Degradation Processes

Information regarding the photolytic degradation of this compound is not available in the current scientific literature. Photolysis, the breakdown of compounds by light, can be a significant environmental degradation pathway for many organic chemicals. The rate and products of photolysis are dependent on factors such as the compound's absorbance spectrum, the intensity and wavelength of light, and the presence of other photosensitizing agents in the environment.

As no studies on the photolytic degradation of this compound have been published, there is no corresponding identification of its photolytic decomposition products. Research in this area would be necessary to understand the potential for the formation of transformation products in sunlit surface waters or on terrestrial surfaces.

Monitoring of Degradation Products in Various Matrices

There are no published studies on the monitoring of this compound or its potential degradation products in environmental matrices such as soil, water, or air. The development of analytical methods for the detection and quantification of the parent compound and its transformation products would be a prerequisite for such monitoring studies.

Q & A

Q. What are the recommended synthetic routes for N-ethyl-2-hydroxy-2-methylpropanamide, and how can reaction efficiency be optimized?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions, such as condensation of ethylamine with 2-hydroxy-2-methylpropanoyl chloride under controlled pH (e.g., Schotten-Baumann conditions). Optimization strategies include:
  • Catalytic hydrogenation : Use of Pd/C catalysts under 40 psi H₂ pressure to reduce intermediates, as demonstrated in structurally related amide syntheses (e.g., 94% yield for analogous compounds) .
  • Purification : Silica gel column chromatography with ethyl acetate/hexane gradients to isolate the product.
  • Reaction monitoring : TLC and HPLC to track byproduct formation, ensuring >95% purity.

Q. What spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

  • Methodological Answer :
  • NMR spectroscopy : ¹H/¹³C NMR to confirm the hydroxy group (δ ~1.5 ppm for methyl groups, δ ~4.2 ppm for ethyl-NH), with comparison to NIST reference data for validation .
  • Mass spectrometry (MS) : High-resolution ESI-MS to verify molecular ion peaks (expected m/z ~173.2 for [M+H]⁺).
  • FT-IR : Detection of amide C=O stretching (~1650 cm⁻¹) and O-H absorption (~3300 cm⁻¹).

Q. What preliminary biological screening approaches are suitable for assessing its enzyme inhibition potential?

  • Methodological Answer :
  • In vitro enzyme assays : Use recombinant enzymes (e.g., hydrolases or kinases) with fluorogenic substrates to measure IC₅₀ values. For example, related hydroxypropanamides showed inhibition of serine proteases at micromolar ranges .
  • Cell-based assays : Evaluate cytotoxicity (e.g., MTT assay) and downstream signaling effects (e.g., Western blot for phosphorylation changes).

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict its interaction with target enzymes, and what validation methods are recommended?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to identify reactive sites (e.g., hydroxy and amide groups).
  • Molecular docking : Use software like AutoDock Vina to simulate binding poses with enzyme active sites (e.g., proteases). Validate predictions with:
  • X-ray crystallography : Refine structures using SHELX for high-resolution (<1.5 Å) models .
  • Isothermal titration calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters .

Q. What strategies resolve contradictory data in activity studies across different biological models?

  • Methodological Answer :
  • Orthogonal assays : Cross-validate results using SPR (surface plasmon resonance) for binding kinetics and CRISPR-edited cell lines to isolate target pathways.
  • Metabolomic profiling : LC-MS/MS to identify off-target interactions or metabolite interference.
  • Species-specific modeling : Compare human vs. murine enzyme isoforms to explain divergent results, as seen in related propanamide studies .

Q. How to design mutants or use site-directed mutagenesis to study binding interactions?

  • Methodological Answer :
  • Mutagenesis libraries : Generate alanine-scanning mutants of target enzyme residues (e.g., catalytic triads).
  • Activity assays : Compare wild-type vs. mutant enzyme kinetics (Km, Vmax) using purified proteins.
  • Structural analysis : Overlay mutant enzyme structures (solved via SHELXL ) with ligand-bound forms to identify steric or electronic clashes.

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